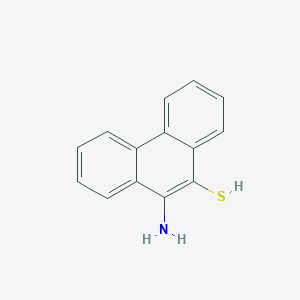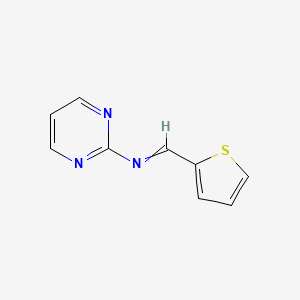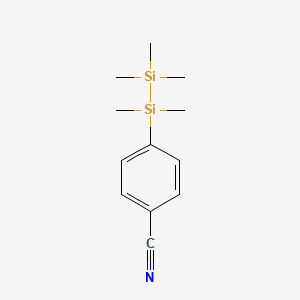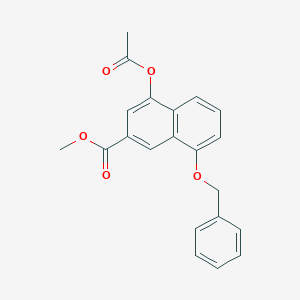![molecular formula C9H14N4O5 B12543899 Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid CAS No. 652148-34-0](/img/structure/B12543899.png)
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring with two keto groups and a carbamoyl group attached to a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid typically involves the reaction of piperazine derivatives with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The reaction conditions are optimized to achieve high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)ethyl]carbamic acid
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)butyl]carbamic acid
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)methyl]carbamic acid
Uniqueness
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid is unique due to its specific structural features, such as the length of the propyl chain and the positioning of the carbamoyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
652148-34-0 |
|---|---|
Formule moléculaire |
C9H14N4O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
carbamoyl-[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid |
InChI |
InChI=1S/C9H14N4O5/c1-5(2-13(8(10)16)9(17)18)12-3-6(14)11-7(15)4-12/h5H,2-4H2,1H3,(H2,10,16)(H,17,18)(H,11,14,15) |
Clé InChI |
AYXVVBVFKWLKBF-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C(=O)N)C(=O)O)N1CC(=O)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)




